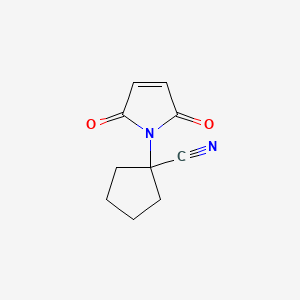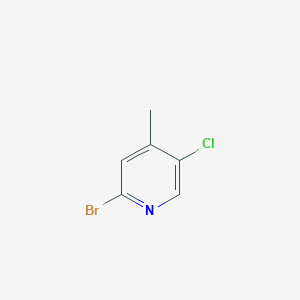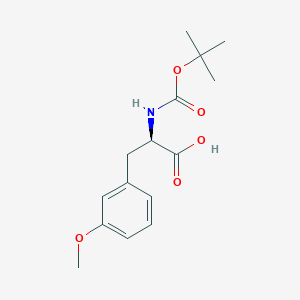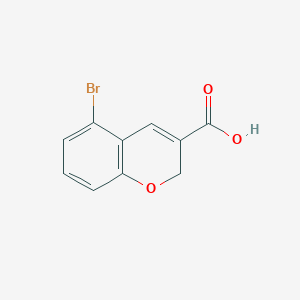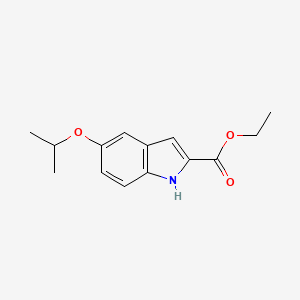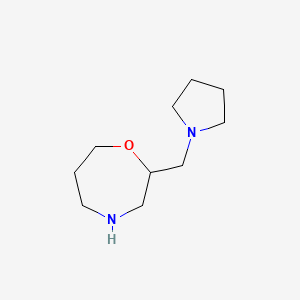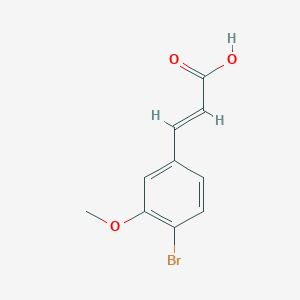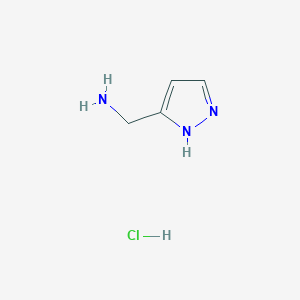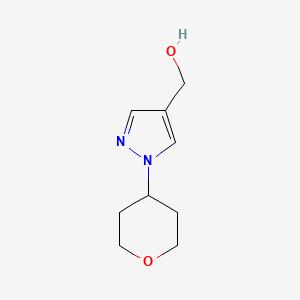
(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with other organic compounds. For example, alcohols can react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “tetrahydro-2h-pyran-4-ylmethanol”, consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The molecular weight is 116.16 g/mol and the molecular formula is C6H12O2 .
Chemical Reactions Analysis
As mentioned earlier, these types of compounds can react with alcohols to form 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “tetrahydro-2h-pyran-4-ylmethanol”, include a molecular weight of 116.16 g/mol and a molecular formula of C6H12O2 . It appears as a liquid that is colorless to light yellow .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
InCl3-Promoted Novel Prins Cyclization : A study demonstrated the use of InCl3 to promote Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing a method for creating cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives with high selectivity and good yields. This method exemplifies the versatility of tetrahydropyran derivatives in synthetic organic chemistry (Reddy et al., 2012).
Development of RORγ Inverse Agonist GSK2981278A : Research highlighted a new synthesis route for GSK2981278A, a RORγ inverse agonist for potential psoriasis treatment. The synthesis involved a SNAr reaction of (tetrahydro-2H-pyran-4-yl)methanol, showcasing its utility in medicinal chemistry and drug development (Barcan et al., 2019).
Gas Phase Structure and Fragmentation of Tetrahydropyran-2-methanol : Utilizing VUV photoionization and vibrational spectroscopy, a study explored the dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase, providing insights into the structural behavior of cyclic ether alcohols (Zhan et al., 2017).
Carbon Dioxide to Methanol Conversion : A study presented an eco-friendly synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst, demonstrating the potential of (tetrahydro-2H-pyran-4-yl)methanol derivatives in green chemistry applications (Ribeiro et al., 2017).
Coordination Polymers and Magnetic Properties : Research on coordination polymers constructed from Mn(III) units and methanol or ethanol molecules revealed the influence of solvent molecules on the structure and magnetic properties of the resulting complexes, highlighting the role of (tetrahydro-2H-pyran-4-yl)methanol in the construction of coordination polymers with unique magnetic behaviors (Liu et al., 2009).
Mecanismo De Acción
Target of Action
It is often used as a biochemical reagent in life science research .
Mode of Action
As a biochemical reagent, it may interact with various biological targets depending on the context of the experiment .
Biochemical Pathways
As a biochemical reagent, it could potentially be involved in a variety of biochemical pathways depending on the experimental setup .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which could potentially influence its bioavailability.
Result of Action
As a biochemical reagent, its effects would likely depend on the specific biological targets and experimental conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol . For instance, it is recommended to store the compound at room temperature in its pure form for up to 3 years, and in solvent at -80°C for 6 months . These storage conditions suggest that temperature can affect the stability of the compound.
Propiedades
IUPAC Name |
[1-(oxan-4-yl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-8-5-10-11(6-8)9-1-3-13-4-2-9/h5-6,9,12H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZONFPNEGDLBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)
